molecular formula C17H14BrN3O3S B3301078 4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 906152-28-1

4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B3301078
CAS No.: 906152-28-1
M. Wt: 420.3 g/mol
InChI Key: CPLPKYMXPDMRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound with a molecular formula of C17H14BrN3O3S. This compound features a bromine atom, a methoxypyridazine moiety, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the synthesis process and verifying the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a valuable tool in biochemical assays and molecular biology research.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and brominated aromatic compounds. Examples include:

  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • 4-bromo-N-Z-piperidine

Uniqueness

What sets 4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxypyridazine moiety, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-24-17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-25(22,23)15-8-4-13(18)5-9-15/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLPKYMXPDMRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.